molecular formula C11H13BrN2O B15297004 4-(4-Bromophenyl)-1-nitrosopiperidine

4-(4-Bromophenyl)-1-nitrosopiperidine

Cat. No.: B15297004
M. Wt: 269.14 g/mol
InChI Key: BOQVEBSKEUFERE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-nitrosopiperidine is an organic compound that features a bromophenyl group attached to a nitrosopiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-nitrosopiperidine typically involves the reaction of 4-bromophenyl derivatives with nitrosating agents. One common method includes the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then subjected to further reactions to introduce the nitroso group . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitrosation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4-(4-Bromophenyl)-1-nitrosopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-nitrosopiperidine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-nitrosopiperidine is unique due to the presence of both a bromophenyl group and a nitrosopiperidine ring. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

4-(4-bromophenyl)-1-nitrosopiperidine

InChI

InChI=1S/C11H13BrN2O/c12-11-3-1-9(2-4-11)10-5-7-14(13-15)8-6-10/h1-4,10H,5-8H2

InChI Key

BOQVEBSKEUFERE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)N=O

Origin of Product

United States

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